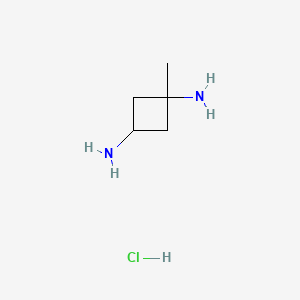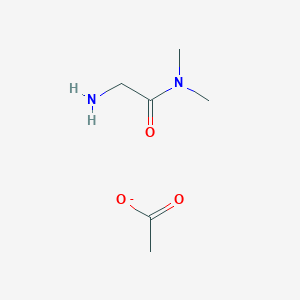
1-Methylcyclobutane-1,3-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylcyclobutane-1,3-diamine;hydrochloride is an organic compound with the molecular formula C5H12N2·2HCl. It is a derivative of cyclobutane, featuring two amine groups at the 1 and 3 positions, and a methyl group at the 1 position. This compound is typically found in its dihydrochloride salt form, which enhances its stability and solubility in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylcyclobutane-1,3-diamine;hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include:
Cyclobutanone and methylamine: Reacted in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4).
Hydrochloric acid: Used to convert the free base into its dihydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylcyclobutane-1,3-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can yield more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as acyl chlorides or anhydrides for amide formation.
Major Products
The major products formed from these reactions include imines, nitriles, and amides, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Methylcyclobutane-1,3-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Methylcyclobutane-1,3-diamine;hydrochloride involves its interaction with specific molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutane-1,3-diamine: Lacks the methyl group at the 1 position.
1,2-Diaminocyclobutane: Has amine groups at the 1 and 2 positions instead of 1 and 3.
1-Methylcyclobutane-1,2-diamine: Features amine groups at the 1 and 2 positions with a methyl group at the 1 position.
Uniqueness
1-Methylcyclobutane-1,3-diamine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications .
Eigenschaften
Molekularformel |
C5H13ClN2 |
|---|---|
Molekulargewicht |
136.62 g/mol |
IUPAC-Name |
1-methylcyclobutane-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C5H12N2.ClH/c1-5(7)2-4(6)3-5;/h4H,2-3,6-7H2,1H3;1H |
InChI-Schlüssel |
YCDSMMPWRHUSEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C1)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)
![rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine](/img/structure/B11821988.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)

![tert-butyl (1S,5R)-6-(dibenzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822000.png)

![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)

![rac-(1R,6S)-2-oxabicyclo[4.2.0]octan-7-amine hydrochloride](/img/structure/B11822022.png)
![benzyl 2-(bromomethyl)-3,3a,4,5,7,7a-hexahydro-2H-furo[2,3-c]pyridine-6-carboxylate](/img/structure/B11822025.png)



![{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid](/img/structure/B11822051.png)
